molecular formula C7H8BNO2 B595747 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-08-5

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B595747
M. Wt: 148.956
InChI Key: CHJIWOQDMNIQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” is a compound that has been used in the synthesis of hydrogels for the treatment of incompressible bleeding . It has been conjugated with hyaluronic acid (HA-ABO) and DA-grafted alginate (Alg-DA) as the backbone components of the hydrogel .


Chemical Reactions Analysis

“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” has been used in the synthesis of hydrogels . The excellent adhesion properties and self-healing properties of the materials reduced blood loss from 364.1 ± 52.4 mg to 129.4 ± 23.0 mg .

Scientific Research Applications

  • Antimicrobial Properties : A series of compounds derived from 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol showed inhibitory effects on the growth of mycobacteria, including multidrug-resistant strains. These compounds displayed selectivity towards mycobacteria and had an acceptable toxicological profile, suggesting potential for antimycobacterial research (Šlechta et al., 2023).

  • Biomedical Applications : The compound has been used in the synthesis of a reversible fluorescent probe, which was effective for the cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This demonstrates its potential application in biomedical research (Wang, Ni, & Shao, 2016).

  • Sensor Development : The compound has been used in developing an electrochemical immunosensor for aflatoxin B1. This sensor, which incorporates 4-aminobenzoic acid, demonstrates promising applications in the detection of contaminants in food products (Shi et al., 2020).

  • Analytical Chemistry Applications : 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol derivatives have been used as labeling reagents in high-performance liquid chromatography for the sensitive detection of amino acids (Watanabe & Imai, 1981).

  • Treatment of African Trypanosomiasis : Novel boron-containing molecules, including derivatives of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol, have shown potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. These compounds have demonstrated promising pharmacokinetic properties and the ability to cross the blood-brain barrier, making them potential leads for new treatments (Nare et al., 2010).

Future Directions

The future directions of “4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” could involve its use in the synthesis of hydrogels for the treatment of incompressible bleeding . The combination of injectable hydrogels with advanced materials and innovative strategies to increase their biocompatibility and tune their degradation profile could be a potential research avenue .

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJIWOQDMNIQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Citations

For This Compound
1
Citations
RS Fuscaldo, PHV Vontobel, EO Boeira… - European Journal of …, 2019 - Wiley Online Library
Herein, we describe the development of a short, simple, and efficient synthesis of amino‐ and hydroxymethyl‐substituted benzoxaboroles. The key step in our strategy was the early …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.